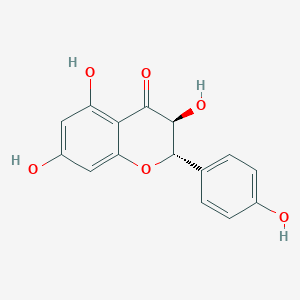

(2S,3S)-3,4',5,7-Tetrahydroxyflavanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O6 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

(2S,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m1/s1 |

InChI Key |

PADQINQHPQKXNL-CABCVRRESA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Origin of Product |

United States |

Table of Mentioned Compounds

Isolation, Purification, and Advanced Characterization Methodologies

Analytical Method Development and Validation for Research Applications

The accurate and precise quantification of (2S,3S)-3,4',5,7-Tetrahydroxyflavanone, commonly known as fustin (B190385), in various matrices, particularly in plant extracts, is crucial for research applications ranging from phytochemical analysis to pharmacological studies. To this end, robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed and validated to ensure their suitability for intended purposes.

A significant focus of method development has been on the simultaneous quantification of fustin alongside other bioactive flavonoids present in sources like Rhus verniciflua Stokes. One such method utilizes matrix solid-phase dispersion coupled with HPLC and a photodiode array detector (HPLC-PDA) for the analysis of fustin and other flavonoids, including fisetin (B1672732), butein, sulfuretin, garbanzol, and quercetin (B1663063). nih.gov This approach offers an efficient and rapid analysis with reduced reagent consumption compared to other published methods. nih.gov

For enhanced sensitivity and selectivity, an LC-MS/MS method has also been established for the simultaneous determination of fustin and nine other bioactive phenolic and flavonoid compounds in Rhus verniciflua extracts. oup.com This method employs a C18 column with gradient elution and detects the analytes in the negative-ion mode using multiple-reaction monitoring (MRM), providing a rapid and more extensive analysis. oup.com

The validation of these analytical methods is performed in accordance with internationally recognized guidelines to establish key performance characteristics. These include linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).

Linearity is assessed by analyzing a series of standard solutions at different concentrations. The resulting calibration curves for fustin have demonstrated excellent linearity. For the HPLC-PDA method, a strong correlation is observed. nih.gov Similarly, the LC-MS/MS method shows good linearity over a concentration range of 1–1,000 ng/mL, with a correlation coefficient (r²) greater than 0.997. oup.comresearchgate.net

Precision of the methods is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). For the HPLC-PDA method, the intra- and interday precisions for fustin at various concentrations were found to be below 3.0%. nih.gov The LC-MS/MS method also demonstrated high precision, with intra- and interday coefficients of variation of less than 4.86% for all tested compounds. oup.comresearchgate.net

Accuracy , often evaluated through recovery studies, indicates how close the experimental value is to the true value. The LC-MS/MS method for fustin showed recovery values ranging from 89.53% to 110.14%. oup.comresearchgate.net

The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For the simultaneous HPLC-PDA method, the LOQ for fustin and other flavonoids was between 0.16 and 0.50 μg/mL. nih.gov

The successful application of these validated methods has enabled the quality assessment of Rhus verniciflua extract samples, where fustin, along with gallic acid and fisetin, was identified as a principal component. oup.com

Interactive Data Tables:

The following tables summarize the validation parameters for the analytical methods developed for the quantification of this compound.

| Parameter | Finding |

|---|---|

| Linearity | Excellent linearity exhibited for all six flavonoids. |

| Precision (Intra- and Interday) | < 3.0% |

| Limit of Quantification (LOQ) | 0.16 - 0.50 μg/mL |

| Parameter | Finding |

|---|---|

| Linearity (r²) | > 0.997 |

| Concentration Range | 1–1,000 ng/mL |

| Recovery | 89.53–110.14% |

| Precision (Intra- and Interday CV) | < 4.86% |

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for (2S,3S)-3,4',5,7-Tetrahydroxyflavanone

Total synthesis of aromadendrin (B1667607) can be achieved through both chemical and biosynthetic pathways, starting from readily available precursors.

Chemical Synthesis: The most prevalent chemical strategy for synthesizing flavanones and their hydroxylated derivatives, such as aromadendrin, involves a two-stage process: the formation of a chalcone (B49325) backbone followed by its cyclization and hydroxylation.

Chalcone Formation: The synthesis typically begins with an Aldol condensation or Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) (e.g., 2',4',6'-trihydroxyacetophenone) and a substituted benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde). researchgate.netmdpi.com This reaction, often catalyzed by a base, forms the characteristic 1,3-diaryl-2-propen-1-one structure of a chalcone. nih.gov

Oxidative Cyclization: The subsequent conversion of the 2'-hydroxychalcone (B22705) intermediate to the 3-hydroxyflavanone (flavanonol) structure is a critical step. The Algar-Flynn-Oyamada (AFO) reaction is a classic and effective method for this transformation. nih.gov It involves the oxidative cyclization of the chalcone using hydrogen peroxide (H₂O₂) in an alkaline medium, which introduces the hydroxyl group at the C-3 position and forms the heterocyclic C-ring to yield the flavanonol skeleton. nih.gov

Biosynthetic Routes: Microbial engineering offers a powerful and sustainable alternative for the total synthesis of aromadendrin. Engineered strains of bacteria, such as Escherichia coli, can be programmed with the necessary genetic pathways to produce the compound from simple feedstocks like p-coumaric acid. nih.gov This biomimetic approach mirrors the natural plant biosynthetic pathway.

The key enzymatic steps include:

Activation of p-coumaric acid to its CoA ester, p-coumaroyl-CoA, by 4-coumarate-CoA ligase (4CL).

Condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to produce naringenin (B18129) chalcone. nih.gov

Stereospecific cyclization of the chalcone into (2S)-naringenin by chalcone isomerase (CHI). nih.gov

Finally, stereospecific hydroxylation of (2S)-naringenin at the C-3 position by flavanone-3-hydroxylase (F3H) to yield this compound. nih.gov

Table 1: Key Intermediates in the Total Synthesis of this compound

| Intermediate | Precursor(s) | Key Reaction/Enzyme | Synthetic Approach |

|---|---|---|---|

| Naringenin Chalcone | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Biosynthesis |

| (2S)-Naringenin | Naringenin Chalcone | Chalcone Isomerase (CHI) | Biosynthesis |

| 2',4,4',6'-Tetrahydroxychalcone | 2',4',6'-Trihydroxyacetophenone + 4-Hydroxybenzaldehyde | Aldol Condensation | Chemical Synthesis |

| This compound | (2S)-Naringenin | Flavanone-3-Hydroxylase (F3H) | Biosynthesis |

| This compound | 2',4,4',6'-Tetrahydroxychalcone | Algar-Flynn-Oyamada Reaction | Chemical Synthesis |

Semi-synthetic Derivatization for Analog Generation

Semi-synthesis, which involves the chemical modification of the natural aromadendrin scaffold, is a versatile strategy for generating a diverse library of analogs for pharmacological testing. The four hydroxyl groups on the aromadendrin molecule offer multiple sites for derivatization.

Common derivatization strategies include:

O-Alkylation and O-Acylation: The hydroxyl groups, particularly the one at C-3, can be converted into ethers or esters. nih.gov For example, reacting aromadendrin with reagents like methyl iodide, allyl bromide, or benzyl (B1604629) chloride in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetone (B3395972) or DMF) can generate a series of ether derivatives. nih.gov Similarly, esterification can be achieved using acid chlorides or anhydrides.

Glycosylation: The attachment of sugar moieties is a common modification in nature. Semi-synthetic glycosylation can produce analogs like phellamurin, an 8-prenyl 7-glucoside derivative of aromadendrin. wikipedia.org

Reduction: The ketone at the C-4 position can be reduced to a hydroxyl group. For instance, the reduction of (+)-aromadendrin with sodium borohydride (B1222165) yields (+)-leucopelargonidin, a flavan-3,4-diol. wikipedia.org

Methylation: Specific hydroxyl groups can be methylated. A prominent example is 7-O-methyl aromadendrin (7-OMA), which can be produced from aromadendrin using a 7-O-methyltransferase enzyme. nih.gov

Table 2: Examples of Semi-synthetic Derivatives of this compound

| Derivative Name | Modification Type | Site of Modification | Reagent/Enzyme Example |

|---|---|---|---|

| 7-O-Methyl Aromadendrin | Methylation | C-7 Hydroxyl | 7-O-Methyltransferase |

| (+)-Leucopelargonidin | Reduction | C-4 Carbonyl | Sodium Borohydride |

| Phellamurin | Glycosylation & Prenylation | C-7 Hydroxyl, C-8 | Multi-step synthesis |

| Aromadendrin-3-O-acetate | Acetylation | C-3 Hydroxyl | Acetyl Chloride |

Regioselective Functionalization and Stereocontrol in Synthesis

Achieving high selectivity in both the position of chemical modification (regioselectivity) and the three-dimensional arrangement of atoms (stereocontrol) is paramount in the synthesis of complex molecules like aromadendrin.

Stereocontrol: The molecule possesses two chiral centers at C-2 and C-3. Establishing the correct (2S, 3S) configuration is a major challenge in chemical synthesis.

Control of the C-2 Center: The trans relationship between the B-ring at C-2 and the hydroxyl group at C-3 is thermodynamically favored, simplifying the synthesis to some extent. In biosynthetic approaches, the (2S) stereochemistry is precisely set by the enzyme chalcone isomerase (CHI). nih.gov

Control of the C-3 Center: The introduction of the C-3 hydroxyl group with the correct (S) configuration requires sophisticated asymmetric synthesis techniques. Key strategies include the Sharpless asymmetric dihydroxylation of a chalcone or a cinnamic ester precursor. nih.govnih.gov This method uses a chiral catalyst to direct the dihydroxylation to one face of the double bond, leading to a diol with a specific stereochemistry, which can then be cyclized to the desired 3-hydroxyflavanone. researchgate.net The combination of asymmetric dihydroxylation with other reactions like the Mitsunobu reaction provides a powerful toolkit for accessing specific flavonoid stereoisomers. nih.govresearchgate.net

Regioselective Functionalization: Selectively modifying one of the four hydroxyl groups in the presence of the others is a significant synthetic challenge due to their similar reactivity.

Inherent Reactivity: The four hydroxyl groups (phenolic at C-5, C-7, C-4' and alcoholic at C-3) exhibit different chemical properties. The C-5 hydroxyl group is often less reactive due to hydrogen bonding with the C-4 ketone. The C-7 and C-4' hydroxyls are generally more nucleophilic and accessible than the C-5 hydroxyl. The C-3 alcoholic hydroxyl has distinct reactivity compared to the phenolic groups. nih.gov This inherent difference allows for some regioselectivity; for instance, the C-7 hydroxyl is a common site for enzymatic methylation and glycosylation. nih.govwikipedia.org

Protecting Group Strategies: For precise control, chemists employ protecting group strategies. This involves temporarily "capping" certain hydroxyl groups to prevent them from reacting while another is modified. nih.gov For example, bulky protecting groups like silyl (B83357) ethers (e.g., TBDMS) can be used to selectively protect the less sterically hindered hydroxyls. Tin-mediated acylations are also used for regioselective protection of polyhydroxylated compounds. nih.gov By choosing the appropriate protecting groups and reaction conditions, each hydroxyl group can be individually addressed to build complex analogs.

Table 3: Selected Reagents and Methods for Stereocontrol and Regioselectivity

| Objective | Method/Reagent Class | Specific Example | Outcome |

|---|---|---|---|

| Stereocontrol at C-2/C-3 | Asymmetric Dihydroxylation | Sharpless Catalyst (OsO₄, chiral ligand) | Enantioselective formation of a diol precursor |

| Stereocontrol at C-2 | Enzymatic Cyclization | Chalcone Isomerase (CHI) | Formation of (2S)-flavanone |

| Regioselective Protection | Bulky Silyl Ethers | tert-Butyldimethylsilyl chloride (TBDMSCl) | Selective protection of less hindered hydroxyls (e.g., C-7, C-4') |

| Regioselective Acylation | Tin-mediated Acylation | Dibutyltin oxide then Acyl Chloride | Selective acylation at the most reactive hydroxyl group |

Pharmacological and Biological Activities: Preclinical Investigations in Model Systems

Antioxidant Activity Studies

The antioxidant properties of (2S,3S)-3,4',5,7-Tetrahydroxyflavanone are a significant aspect of its biological profile, contributing to its potential to protect cells from oxidative stress. nih.gov This activity is exerted through multiple mechanisms, including direct interaction with reactive oxygen species and modulation of cellular defense systems.

This compound has demonstrated notable efficacy in neutralizing synthetic and biological free radicals in various assays. The capacity of flavonoids to scavenge free radicals is often linked to the presence and arrangement of hydroxyl groups in their structure, which can donate a hydrogen atom to stabilize a radical. researchgate.net

In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 3',4',5,7-tetrahydroxyflavanone showed potent activity, with a scavenging capacity (SC₅₀) value of 8.57 µg/mL and an inhibition of 83.11% at a concentration of 15.63 µg/mL. researchgate.net Further studies have quantified its antioxidant capacity against both DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov The compound also exhibits a modest inhibitory effect on superoxide (B77818) radicals generated by the xanthine (B1682287) oxidase enzyme system, with a half-maximal inhibitory concentration (IC₅₀) of 69.9 μM. nih.gov

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | nih.gov |

| ABTS Radical Scavenging | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | nih.gov |

| Superoxide Radical Scavenging (Xanthine Oxidase) | IC₅₀ = 69.9 μM | nih.gov |

| DPPH Radical Scavenging | SC₅₀ = 8.57 µg/mL | researchgate.net |

Flavonoids possess antioxidant capabilities that extend beyond direct radical scavenging to include the chelation of transition metal ions. nih.govd-nb.info Metal ions such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive oxygen species like the hydroxyl radical through Fenton-type reactions. nih.gov By binding to these metal ions, flavonoids can render them inactive, preventing the initiation of oxidative chain reactions. nih.govmdpi.com

Beyond direct antioxidant actions, this compound can modulate endogenous antioxidant defense systems within cells. researchgate.net Studies in activated Jurkat T cells, a human T lymphocyte cell line, have shown that the compound can induce the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes.

Further investigation revealed that treatment with aromadendrin (B1667607) leads to increased expression of Heme oxygenase-1 (HO-1), a key antioxidant enzyme downstream of Nrf2 activation. researchgate.net In studies on lung epithelial cells and in mouse models of lung injury, aromadendrin was found to increase the expression of both HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1). This upregulation of the cellular antioxidant machinery provides protection against oxidative stress from within the cell, a mechanism considered crucial for therapeutic potential.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, which are closely linked to its antioxidant activities and its ability to interfere with key inflammatory pathways. nih.gov

Inflammation involves the production of numerous signaling molecules, or mediators, that propagate the inflammatory response. Prostaglandin (B15479496) E2 (PGE2) is a principal pro-inflammatory mediator synthesized by cyclooxygenase (COX) enzymes, contributing to pain and swelling. The ability of a compound to modulate the production of PGE2 is a key indicator of its anti-inflammatory potential.

Preclinical studies show that this compound can influence the production of various pro-inflammatory mediators. In one study using a hydroalcoholic extract, the compound was found to inhibit the production of Interleukin-6 (IL-6) with a 67.0% maximal inhibition and an IC₅₀ of 6 μM. nih.gov It has also been shown to significantly reduce the production of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8) in human keratinocytes stimulated with histamine (B1213489) and IFN-γ. nih.gov While direct modulation of PGE2 is linked to the inhibition of its synthesizing enzymes (see section 5.2.2), the broad suppression of other cytokines like IL-6 and chemokines underscores the compound's anti-inflammatory profile.

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the inflammatory process, as they are responsible for converting arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. The inhibition of these enzymes is a primary strategy for anti-inflammatory therapies. nih.gov

This compound has been evaluated for its inhibitory effects on these enzymes. In vitro bio-guided investigations have shown that the compound exhibits considerable inhibitory activity against the COX-1 isoform, with an IC₅₀ value of 257.7 μM. nih.gov However, its effect on the inducible COX-2 isoform, which is primarily responsible for producing prostaglandins at sites of inflammation, was found to be minimal in LPS-stimulated macrophage models. nih.gov Recent studies confirm that aromadendrin can ameliorate endotoxin-induced pulmonary inflammation by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2. While many flavonoids are known to inhibit 5-lipoxygenase (5-LOX), specific inhibitory data for this compound against this enzyme is not prominently reported in the reviewed literature. researchgate.net

Table 2: Inhibitory Activity of this compound on Inflammatory Enzymes

| Enzyme Target | Result | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | IC₅₀ = 257.7 μM | nih.gov |

| Cyclooxygenase-2 (COX-2) | Minimal effect on LPS-induced protein synthesis | nih.gov |

Anti-inflammatory Signaling Pathways in Cellular Models

This compound has demonstrated notable anti-inflammatory properties by modulating key signaling pathways in various cellular models. Its mechanism of action often involves the suppression of pro-inflammatory mediators and the inhibition of critical transcription factors and protein kinases.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound effectively reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. nih.gov This inhibitory effect is linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Specifically, this compound has been shown to suppress the LPS-induced degradation of IκB, which in turn prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB. nih.gov Furthermore, it significantly attenuates the activation of c-Jun NH2-terminal kinase (JNK), a key component of the MAPK pathway, without affecting ERK or p38 kinases. nih.gov

Studies using the human lung epithelial cell line BEAS-2B have shown that pretreatment with this flavanonol ameliorates LPS-induced inflammation by reducing the secretion of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govresearchgate.net This effect is also associated with the suppression of NF-κB activation and the expression of myeloid differentiation primary response 88 (MyD88) and toll-like receptor 4 (TLR4). nih.govresearchgate.net

In human Jurkat T cells, this compound was found to regulate the production of IFN-γ and IL-2. nih.gov It also reduced the expression of surface molecules CD69, CD25, and CD40L, and inhibited calcium (Ca2+) influx, which is crucial for T cell activation. nih.gov This immunomodulatory effect is mediated by the inhibition of NFAT (nuclear factor of activated T-cells) dephosphorylation and nuclear translocation. nih.gov

| Cellular Model | Stimulus | Key Findings | Affected Signaling Pathways | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Decreased NO and PGE2 production; Downregulated iNOS and COX-2 expression. | NF-κB, MAPK (JNK) | nih.govnih.gov |

| BEAS-2B Lung Epithelial Cells | LPS | Reduced secretion of IL-1β, IL-6, TNF-α, and MCP-1. | NF-κB, MyD88/TLR4 | nih.govnih.gov |

| Jurkat T Cells | - | Regulated IFN-γ and IL-2 production; Inhibited Ca2+ influx. | NFAT | nih.gov |

| NCTC 2544 Keratinocytes | Histamine & IFN-γ | Inhibited production of MCP-1 and IL-8. | Not specified | nih.gov |

Neurobiological Activities

The neurobiological potential of this compound has been explored through its ability to inhibit key enzymes in the nervous system and protect neuronal cells from damage in preclinical models.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases due to their role in breaking down the neurotransmitter acetylcholine. nih.govdtic.mil this compound, isolated from Dodonaea viscosa, has been evaluated for its inhibitory activity against both of these enzymes. The compound displayed inhibitory effects on both AChE and BChE, with a more pronounced activity against BChE. nih.gov

| Enzyme | IC₅₀ Value (μM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 173.22 | nih.gov |

| Butyrylcholinesterase (BChE) | 95.13 | nih.gov |

Neuroprotective Mechanisms in In Vitro Models

The neuroprotective effects of flavonoids are often attributed to their antioxidant and anti-inflammatory properties, which help to mitigate oxidative stress and neuroinflammation, key factors in the progression of neurodegenerative diseases. nih.govnih.govphcogj.com In vitro studies on compounds structurally related to this compound have demonstrated protective effects in various neuronal cell models. For instance, a similar natural flavanone (B1672756), (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, was shown to protect PC12 cells from dopamine-induced toxicity. nih.gov This protection was associated with the attenuation of redox imbalance, highlighted by the regulation of the reduced glutathione (B108866)/oxidized glutathione (GSH/GSSG) ratio, a sensitive marker of oxidative stress. nih.gov Another study using a polyphenolic compound, 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, demonstrated protection of Neuro-2a cells against damage induced by hydrogen peroxide (H₂O₂) and glutamate. nih.gov These findings suggest that this compound may exert neuroprotective effects by counteracting oxidative stress-induced neuronal damage.

Anti-infective and Antiparasitic Potential

The potential of this compound as an anti-infective and antiparasitic agent has been investigated, with a particular focus on malaria.

Antimalarial Activity (e.g., against Plasmodium berghei and Plasmodium falciparum)

Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the search for new antimalarial compounds. rcsb.org Flavonoids are among the natural products being investigated for this purpose. nih.gov In vitro studies have demonstrated that various flavonoids exhibit antiplasmodial activity against Plasmodium falciparum, the deadliest malaria parasite. nih.gov The evaluation of antimalarial efficacy often involves determining the 50% inhibitory concentration (IC₅₀) against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov In vivo studies are frequently conducted using the rodent malaria parasite Plasmodium berghei to assess the suppressive, curative, and prophylactic effects of test compounds. nih.gov While many plant extracts and some related flavonoids have shown promising antiplasmodial activity, specific IC₅₀ values for this compound against P. falciparum or detailed in vivo data from P. berghei models were not available in the consulted research.

Other Investigated Biological Activities

The potential of this compound to reduce fever (antipyretic activity) has been explored in the context of its presence in medicinal plants traditionally used for fever management. The yeast-induced pyrexia model in rats is a standard preclinical assay to screen for antipyretic agents nih.govfrontiersin.orgthaiscience.info. This model mimics pathogenic fever, which is understood to be mediated by the production of prostaglandins nih.gov.

Despite the established use of this model, specific studies focusing solely on the antipyretic effect of isolated this compound are not extensively reported in the available scientific literature. Research has often centered on crude extracts of plants known to contain this flavonoid. For example, extracts from plants like Ficus racemosa have demonstrated significant antipyretic effects in yeast-induced fever models in rats thaiscience.info. While these extracts contain a complex mixture of phytochemicals, including flavonoids like aromadendrin, the direct contribution of this specific compound to the observed activity is yet to be definitively established through studies using the isolated form. The antipyretic potential of flavonoids, in general, is often linked to their ability to inhibit prostaglandin synthesis nih.gov.

This compound has demonstrated significant hepatoprotective effects in preclinical non-human models. One of the key mechanisms appears to be its potent anti-inflammatory and antioxidant activity.

In a study utilizing a sepsis-induced liver injury model in mice, aromadendrin administration was found to significantly mitigate liver damage. The treatment led to the recovery of severe structural damages to the liver tissue, including edema, necrosis, and neutrophil infiltration researchgate.net. This protective effect was further evidenced by a reduction in the serum levels of key liver enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are typically elevated during liver injury researchgate.net.

The hepatoprotective mechanism of aromadendrin in this model was linked to its ability to modulate the inflammatory response. Specifically, it inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) researchgate.net. Furthermore, aromadendrin demonstrated antioxidant effects by attenuating the decrease in the activities of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and the levels of glutathione (GSH) researchgate.net. It also prevented the increase in malondialdehyde (MDA), a marker of lipid peroxidation researchgate.net. At the molecular level, these effects were associated with the inhibition of the NF-κB signaling pathway, as evidenced by the suppression of p65 and IκBα phosphorylation nih.govresearchgate.net.

Another proposed mechanism for the hepatoprotective action of aromadendrin involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), which can play a role in CCl4-induced liver injury and fibrosis nih.gov. The hepatoprotective effects of flavonoids, in general, are often attributed to their capacity to reduce oxidative stress and modulate inflammatory pathways phcogres.commdpi.comnih.govmdpi.com.

| Model System | Key Findings | Proposed Mechanism of Action | Reference |

| Sepsis-induced liver injury in mice | - Reduced serum ALT and AST levels- Attenuated liver tissue damage (edema, necrosis, neutrophil infiltration)- Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)- Restored activity of antioxidant enzymes (SOD, CAT, GSH)- Prevented increase in MDA levels | Inhibition of NF-κB signaling pathway | nih.govresearchgate.net |

| Carbon tetrachloride (CCl4)-induced liver injury in mice | - Attenuated liver injury and hepatic fibrosis | Inhibition of PARP-1 and downstream pathways | nih.gov |

Mechanistic Investigations and Molecular Interactions

Target Identification and Validation through Biochemical Assays

Biochemical assays have been instrumental in identifying the direct molecular targets of (2S,3S)-3,4',5,7-Tetrahydroxyflavanone. These studies have revealed its interaction with a variety of enzymes and proteins involved in different pathological and physiological processes.

One of the identified targets is aldose reductase , an enzyme implicated in diabetic complications. nih.gov this compound has been shown to effectively inhibit this enzyme. nih.gov It also demonstrates inhibitory activity against the formation of advanced glycation end products (AGEs) , which are involved in diabetic pathogenesis. nih.gov

In the context of inflammation, this compound has been evaluated against cyclooxygenase (COX) enzymes. It exhibits considerable inhibitory activity against COX-1 and a more moderate effect on COX-2. nih.gov Additionally, it has a modest effect on xanthine (B1682287) oxidase , an enzyme involved in oxidative stress. nih.gov

Further studies have identified Poly (ADP-ribose) polymerase-1 (PARP-1) , a DNA repair enzyme, as a target. nih.gov this compound has been shown to moderately inhibit the overactivation of PARP-1. nih.gov In the context of viral diseases, it was found to inhibit the main protease (Mpro) of SARS-CoV-2 , highlighting its potential as an antiviral agent. nih.gov

Another significant target is aromatase , an enzyme involved in estrogen biosynthesis, which this compound inhibits competitively. nih.gov It is also recognized as a potent inhibitor of protein kinase C (PKC) . invivochem.com Lastly, molecular studies have pointed to a potential interaction with Kelch-like ECH-associated protein 1 (Keap1) , a key regulator of the antioxidant response. nih.gov

Table 1: Identified Molecular Targets of this compound

| Target Protein/Process | Biological Context | Reference |

|---|---|---|

| Aldose Reductase | Diabetic Complications | nih.gov |

| Advanced Glycation End Product (AGE) Formation | Diabetic Complications | nih.gov |

| Cyclooxygenase-1 (COX-1) | Inflammation | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | nih.gov |

| Xanthine Oxidase | Oxidative Stress | nih.gov |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | DNA Repair, Inflammation | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Viral Replication | nih.gov |

| Aromatase | Estrogen Biosynthesis | nih.gov |

| Protein Kinase C (PKC) | Signal Transduction | invivochem.com |

| Kelch-like ECH-associated protein 1 (Keap1) | Oxidative Stress Response | nih.gov |

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics studies provide quantitative measures of the potency and mechanism of inhibition of this compound against its enzymatic targets. creative-enzymes.com The half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a common metric for potency. wikipedia.org

This compound demonstrated potent inhibition of aldose reductase with an IC₅₀ value of 0.065 ± 0.005 µg/mL. nih.gov Its ability to inhibit the formation of AGEs was observed with an IC₅₀ of 17.7 ± 3.35 µg/mL. nih.gov In studies on enzymes related to inflammation, it showed significant inhibition against COX-1 with an IC₅₀ of 257.7 μM, while its effect on COX-2 was weaker. nih.gov The compound had a modest effect on xanthine oxidase , with an IC₅₀ value of 69.9 μM for superoxide (B77818) radical scavenging. nih.gov

In antiviral assays, this compound effectively inhibited SARS-CoV-2 Mpro activity with an IC₅₀ value of 20.3 μM. nih.gov Kinetic analysis of its effect on aromatase revealed it to be a competitive inhibitor with a potent inhibition rate, having an inhibition constant (Ki) of 0.32 μM. nih.gov This potent inhibitory activity is attributed to the 3',5'-resorcinol moiety in its B ring. nih.gov Notably, it specifically targets aromatase and does not inhibit the 5α-reductase enzyme. nih.gov

Studies on dihydroflavonol 4-reductase (DFR) from Vitis vinifera showed that dihydroquercetin (a structurally similar dihydroflavonol) caused substrate inhibition at concentrations above 30 µM. scirp.org This suggests that high concentrations of such compounds can lead to a decrease in enzyme activity, a mechanism that may prevent the accumulation of unstable products within cells. scirp.org

Table 2: Enzyme Inhibition Data for this compound

| Enzyme/Process | IC₅₀ Value | Type of Inhibition | Reference |

|---|---|---|---|

| Aldose Reductase | 0.065 ± 0.005 µg/mL | Not specified | nih.gov |

| AGE Formation | 17.7 ± 3.35 µg/mL | Not specified | nih.gov |

| Cyclooxygenase-1 (COX-1) | 257.7 µM | Not specified | nih.gov |

| Xanthine Oxidase (superoxide scavenging) | 69.9 µM | Not specified | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | 20.3 µM | Not specified | nih.gov |

| Aromatase | Ki = 0.32 μM | Competitive | nih.gov |

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling have provided valuable insights into the specific interactions between this compound and its protein targets at the atomic level. These in silico methods help predict binding modes and rationalize the observed biological activity.

Docking simulations with PARP-1 revealed that this compound competitively binds to the enzyme's active site, interacting with key amino acid residues Glu-988 and His-862. nih.gov This binding is thought to be responsible for the moderate inhibition of PARP-1's overactivation. nih.gov

In the case of SARS-CoV-2 Mpro , docking studies showed that the compound could fit into multiple subsites within the Mpro binding pocket, specifically S1, S1', S2, and S4. nih.gov This extensive interaction explains its inhibitory effect on the viral protease. nih.gov

Computational studies have also explored the interaction between this compound and Keap1 . nih.gov Molecular docking predicted a potential binding interaction between the compound and Keap1, which is consistent with its ability to modulate the Nrf2 pathway. nih.gov

Furthermore, docking simulations have been employed to understand the structure-activity relationships of related flavonoids as aldose reductase inhibitors. nih.gov These studies indicated that interactions with residues such as Trp20, Tyr48, His110, Trp111, Phe122, and Trp219 are crucial for binding to the active site of aldose reductase. nih.gov

Cellular Signaling Pathway Modulation

This compound exerts significant influence over several key cellular signaling pathways, which underlies many of its observed biological effects, including anti-inflammatory, antioxidant, and cytoprotective activities.

PI3K/Akt/mTOR Pathway : This compound has been shown to protect neuronal cells by regulating the PI3K/Akt/mTOR signaling pathway. mdpi.com It also preserves insulin-stimulated Akt signaling, contributing to its anti-diabetic potential. mdpi.com In cancer models, related flavonoids like kaempferol (B1673270) have been shown to inhibit this pathway, which is a master regulator of cancer progression. nih.govnih.gov

NF-κB Pathway : this compound demonstrates anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) pathway. nih.gov It has been observed to inhibit the degradation of IκB and the subsequent nuclear translocation of NF-κB p65 in various cell models, including macrophages and T cells. nih.govnih.govmdpi.com

MAPK Pathway : The compound modulates the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Specifically, it has been found to significantly attenuate the lipopolysaccharide-induced activation of c-Jun N-terminal kinase (JNK) but not ERK or p38 in RAW 264.7 macrophage cells. nih.gov In T cells, it also suppresses the MAPK pathway. mdpi.com

Calcium Signaling and NFAT Pathway : In T cells, this compound has been shown to inhibit activation by blocking calcium (Ca²⁺) influx. mdpi.com This reduction in intracellular calcium levels leads to the suppression of the nuclear factor of activated T-cells (NFAT) activity, as it blocks the dephosphorylation and nuclear translocation of NFAT. mdpi.com

Keap1/Nrf2 Pathway : this compound can ameliorate oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com It is suggested to interact with Keap1, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govmdpi.com

Gene Expression and Proteomic Analysis in Model Systems

Investigations at the gene and protein expression levels have further detailed the mechanisms of action for this compound in various model systems. These analyses reveal how the compound alters cellular machinery to produce its biological effects.

In studies on apoptosis, this compound has been shown to modulate the expression of key regulatory proteins. nih.govinvivochem.com It upregulates the expression of pro-apoptotic proteins like Bax and Bad while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL . invivochem.commedchemexpress.com This shift in the balance of Bcl-2 family proteins leads to an increase in the levels of cleaved caspase-9 and caspase-3 , as well as cleaved PARP , ultimately instigating apoptosis. nih.govinvivochem.com

In inflammatory models, the compound suppresses the expression of pro-inflammatory proteins. For instance, it inhibits the lipopolysaccharide-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. nih.gov

Proteomic and gene expression analyses have also confirmed its role in modulating antioxidant responses. Treatment with this compound leads to the increased expression of heme oxygenase-1 (HO-1) and the nuclear translocation of Nrf2 , indicating activation of the antioxidant response element pathway. nih.govmdpi.com

Furthermore, studies on the flavonoid biosynthesis pathway in plants have utilized gene expression analysis to understand the synthesis of this compound itself. The expression of genes like flavanone (B1672756) 3-hydroxylase (F3H) , which catalyzes the conversion of naringenin (B18129) to dihydrokaempferol, is crucial for its production in plants. nih.govnih.govnih.gov Overexpression of F3H genes in microbial systems like Saccharomyces cerevisiae has been explored for the biotechnological production of this compound. nih.gov

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Positioning on Biological Activities

The hydroxylation pattern on the flavanone (B1672756) scaffold is a primary determinant of its biological profile, particularly its antioxidant capacity. The position and number of hydroxyl (-OH) groups on the A, B, and C rings significantly influence the molecule's ability to scavenge free radicals and chelate metal ions. acs.orgnih.gov

Key findings from research include:

B-Ring Hydroxylation : The B-ring's hydroxylation pattern is widely considered crucial for potent antioxidant activity. nih.gov A catechol moiety (two hydroxyl groups adjacent on the aromatic ring), such as the 3',4'-dihydroxy configuration present in (2S,3S)-3,4',5,7-Tetrahydroxyflavanone, is a powerful feature for radical scavenging. researchgate.netutm.my This configuration enhances the donation of a hydrogen atom, leading to the formation of a stable phenoxyl radical. acs.org

A-Ring Hydroxylation : Hydroxyl groups at positions C-5 and C-7 on the A-ring also contribute to biological activity. The 5-OH group, in conjunction with the C-4 keto group, can form a hydrogen bond and participate in metal ion chelation. acs.org Studies on related flavonoids have shown that the presence of a 5-hydroxyl group can increase selectivity for certain biological targets, such as A3 adenosine (B11128) receptors. nih.gov The 7-OH group is often the most acidic hydroxyl group in the flavonoid structure, which allows it to participate in antioxidant reactions through a sequential proton-loss electron-transfer (SPLET) mechanism, especially in polar solvents. acs.org

C-Ring Hydroxylation : The presence of a hydroxyl group at the C-3 position of the C-ring can also enhance antioxidant effects. nih.gov

A direct comparison between 3',4',5,7-tetrahydroxyflavanone and 4',5,7-trihydroxyflavanone (which lacks the 3'-OH group) demonstrated the critical role of the catechol group in the B-ring. The tetrahydroxyflavanone (B13395739) showed significantly stronger free radical scavenging activity, underscoring the importance of the 3',4'-dihydroxylated B-ring for potent antioxidant function. researchgate.netutm.my

| Compound | Key Structural Difference | Antioxidant Activity (DPPH Radical Scavenging) | SC50 Value (µg/mL) | Source |

|---|---|---|---|---|

| 3',4',5,7-Tetrahydroxyflavanone | Contains 3',4'-dihydroxy (catechol) group on B-ring | Strong | 8.57 | researchgate.netutm.my |

| 4',5,7-Trihydroxyflavanone | Lacks 3'-OH group; has single 4'-OH on B-ring | Weaker | Not reported as highly potent | researchgate.netutm.my |

Role of Stereochemistry at C-2 and C-3 in Bioactivity

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov For flavanones, the C-2 and C-3 atoms of the C-ring are chiral centers, meaning their spatial arrangement (stereochemistry) can have a profound impact on biological activity by affecting how the molecule fits into enzyme active sites or cell membrane transporters. nih.govnih.gov The specific compound of this article has the (2S,3S) configuration.

Research into the enzymatic processing of flavanones highlights the importance of this stereochemistry. For instance, studies using anthocyanidin synthase (ANS), an enzyme involved in flavonoid biosynthesis, have shown that the stereochemistry at C-2 dictates the reaction's outcome.

When the enzyme acts on (2S)-naringenin (the "natural" stereoisomer), the reaction predominantly results in C-3 hydroxylation. nih.gov

Conversely, when the unnatural (2R)-naringenin is used as the substrate, the rate of C-2,C-3 desaturation increases significantly relative to hydroxylation. nih.gov

This demonstrates that the stereochemical configuration at C-2 directly influences the molecule's orientation within the enzyme's active site, thereby altering the catalytic mechanism and the final product. This principle indicates that the specific (2S,3S) stereochemistry of 3,4',5,7-Tetrahydroxyflavanone is critical for its specific biological interactions and functions.

Impact of Various Substitutions and Derivatization on Activity

Modifying the core structure of this compound through chemical derivatization can significantly alter its physicochemical properties and biological activities. Such modifications are a key strategy in medicinal chemistry to enhance potency, selectivity, or bioavailability.

Esterification : The conjugation of flavanones with fatty acids via esterification of hydroxyl groups has been shown to modulate bioactivity. While this modification can enhance the cytotoxic effects of the flavanone against certain cancer cell lines, it has also been observed to decrease the compound's intrinsic antioxidant potential in some cases. nih.govdntb.gov.ua This suggests a trade-off where derivatization can enhance one biological property at the expense of another.

Etherification : Converting the hydroxyl groups into ether groups is another common derivatization. In studies on related flavonoids targeting A3 adenosine receptors, triethyl and tripropyl ether derivatives of the flavonol galangin (B1674397) displayed potent activity. nih.gov This indicates that masking the polar hydroxyl groups with less polar ether groups can be a viable strategy to modulate receptor binding and affinity.

Glycosylation : The attachment of sugar moieties to the flavanone core (glycosylation) is a frequent natural modification and a common synthetic route. Biotransformation processes can convert chalcones into glycosylated flavanones. nih.gov The presence of a sugar can drastically alter a molecule's solubility and transport across membranes. However, in some instances, glycosylation can reduce the biological activity of a flavonoid compared to its aglycone (the non-sugar part). researchgate.net

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods provide powerful tools for understanding and predicting the biological activity of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. nih.gov

The general process involves calculating a set of molecular descriptors for each compound and using statistical methods to build a predictive model.

Model Development : 2D-QSAR models are often built using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to link molecular descriptors to biological activity (e.g., IC₅₀ values). nih.govnih.gov

Model Validation : The robustness and predictive power of a QSAR model are assessed using statistical metrics. Key parameters include the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q² or Q²), which measures the model's predictive ability. nih.govnih.gov

3D-QSAR : More advanced 3D-QSAR methods utilize the three-dimensional conformations of molecules. These models map out interaction fields (e.g., steric, electrostatic, hydrophobic) around the aligned molecules to visualize which spatial regions are favorable or unfavorable for activity, offering deeper insight into the SAR. nih.gov

QSAR models have been successfully developed for various flavonoids to predict activities such as enzyme inhibition and antioxidant potential. nih.govnih.gov These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and guiding the rational design of new, more potent derivatives.

| QSAR Aspect | Description | Common Techniques/Parameters | Source |

|---|---|---|---|

| Objective | To create a statistical model linking molecular structure to biological activity. | Prediction of IC₅₀, Ki, etc. | nih.gov |

| Methodology | Calculation of molecular descriptors and correlation with experimental data. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | nih.govnih.gov |

| Model Validation | Statistical assessment of the model's accuracy and predictive power. | R² (Goodness of fit), Q² (Predictive ability). | nih.govnih.gov |

| Advanced Models | Utilize 3D structural information for more detailed SAR analysis. | 3D-QSAR, Pharmacophore Modeling (uses steric, electrostatic, hydrophobic fields). | nih.gov |

Preclinical Pharmacokinetics and Pharmacodynamics of this compound in Non-Human Models

This compound , also known as aromadendrin (B1667607), is a flavonoid found in a variety of plant sources. nih.gov This article focuses on the preclinical evaluation of its pharmacokinetic and pharmacodynamic properties in non-human models.

Preclinical Pharmacokinetics and Pharmacodynamics in Non Human Models

The preclinical assessment of a compound's pharmacokinetic and pharmacodynamic profile is crucial for its development as a potential therapeutic agent. This section details the available research on (2S,3S)-3,4',5,7-Tetrahydroxyflavanone in animal models.

Specific studies detailing the absorption and distribution of this compound in animal models are not extensively available in the current body of scientific literature. Generally, polyphenolic compounds like flavonoids can have low bioavailability due to factors such as poor absorption and extensive metabolism. mdpi.com For instance, studies on other flavonoids have shown that only a small percentage of the ingested amount is absorbed in the small intestine. mdpi.com

To determine the absorption and distribution of a compound, researchers often employ techniques such as whole-body autoradiography after administering a radioactively labeled version of the substance to animal models, like rats. nih.gov This allows for the tracking of the compound and its metabolites throughout the body's tissues over time. nih.gov

Detailed metabolic pathways for this compound in non-human organisms have not been fully elucidated in the available research. However, based on the metabolism of other flavonoids, it is anticipated that it undergoes significant biotransformation. Flavonoids are typically metabolized in the gut by the microbiome before being absorbed and further processed in the liver. mdpi.com Common metabolic reactions include glucuronidation and sulfation, which increase the water solubility of the compounds, facilitating their excretion. nih.gov For example, a study on the related compound fisetin (B1672732) in rats showed that it is rapidly and extensively biotransformed into its sulfate (B86663) and glucuronide conjugates. nih.gov

Specific data on the excretion profile of this compound in non-human animal models is limited. Generally, flavonoid metabolites are excreted from the body via urine and feces. nih.gov The route and rate of excretion are influenced by the metabolic processes the compound undergoes. For example, a study on the MEK inhibitor zapnometinib in rats showed that over 90% of the compound was excreted within 48 hours, primarily through the feces. nih.gov

The bioavailability of this compound has not been specifically reported in animal models. Bioavailability of flavonoids can be influenced by factors such as first-pass metabolism in the liver. nih.gov Studies on other compounds have shown significant species differences in oral bioavailability. For instance, the bioavailability of acetaminophen (B1664979) varied from 39.0% in turkeys to 91.0% in horses, largely due to differences in first-pass metabolism. nih.gov

This compound has demonstrated significant pharmacodynamic effects in various animal models of disease, particularly those involving inflammation.

In a mouse model of acute pancreatitis induced by caerulein (B1668201) and lipopolysaccharide (LPS), administration of aromadendrin (B1667607) at doses of 40 and 80 mg/kg resulted in a significant improvement in pathological features such as pancreatic cell expansion and necrosis. nih.gov It also led to a reduction in the pancreatic weight-to-body weight ratio and serum levels of amylase and lipase. nih.gov

In a mouse model of sepsis-induced liver injury, aromadendrin treatment reduced structural damage to liver tissues, including edema, necrosis, and neutrophil infiltration. nih.gov It also decreased the elevated blood levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov Furthermore, aromadendrin significantly lowered the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduced the phosphorylation of IκBα and p65, key components of the NF-κB signaling pathway. nih.gov

In a mouse model of acute lung injury (ALI) induced by LPS, oral administration of aromadendrin was found to decrease the upregulation of immune cells and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the bronchoalveolar lavage fluid (BALF). nih.gov Histological analysis showed that aromadendrin alleviated the presence of inflammatory cells in the lungs. nih.gov The compound also inhibited the activation of NF-κB and the expression of MyD88/TLR4 in the lungs of these mice. nih.gov

The table below summarizes the key pharmacodynamic markers affected by this compound in different animal models.

| Disease Model | Animal | Biomarker | Effect of this compound |

| Acute Pancreatitis | Mouse | Pancreatic cell expansion and necrosis | Improvement |

| Pancreatic weight-to-body weight ratio | Reduction | ||

| Serum amylase and lipase | Reduction | ||

| Sepsis-Induced Liver Injury | Mouse | Liver tissue damage (edema, necrosis, neutrophil infiltration) | Reduction |

| Serum ALT and AST | Reduction | ||

| TNF-α, IL-1β, IL-6 | Reduction | ||

| Phosphorylation of IκBα and p65 | Reduction | ||

| Acute Lung Injury | Mouse | Immune cells in BALF | Reduction |

| IL-1β, IL-6, TNF-α in BALF | Reduction | ||

| Inflammatory cells in lungs | Alleviation | ||

| NF-κB activation | Inhibition | ||

| MyD88/TLR4 expression | Inhibition |

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications

Recent investigations have expanded the therapeutic potential of aromadendrin (B1667607) beyond its well-documented anti-inflammatory and antioxidant effects. nih.gov Researchers are now uncovering novel molecular targets and exploring its application in a wider range of complex diseases.

Key areas of emerging therapeutic interest include:

Cardioprotection: Studies have shown that aromadendrin can protect against experimentally induced cardiac hypertrophy in mice, suggesting its potential as a novel treatment for pathological heart conditions. It appears to achieve this by reducing heart fibrosis and restoring the balance of oxidative stress markers. nih.gov

Neuroprotection: Aromadendrin has demonstrated anti-cholinesterase activity, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the progression of neurodegenerative diseases. nih.gov

Cancer Therapy: The compound exhibits inhibitory activity towards the aromatase enzyme, a target in hormone-dependent cancers. nih.gov Furthermore, its ability to induce G1 phase arrest in HeLa cells points towards potential applications in cancer treatment. nih.gov In triple-negative breast cancer cells, it has been shown to induce autophagy-related apoptosis through the PI3K/AKT/mTOR pathway. researchgate.net

Rheumatoid Arthritis: Research indicates that aromadendrin promotes apoptosis in rheumatoid arthritis fibroblast-like synoviocytes via a caspase-dependent mitochondrial signaling pathway, highlighting its potential as a therapeutic agent for this autoimmune disease. nih.gov

Liver Protection: Studies have demonstrated that aromadendrin can protect against acetaminophen-induced liver injury by activating the SIRT1 pathway. worldscientific.com This activation promotes autophagy, reduces oxidative stress, and inhibits inflammatory responses. worldscientific.com

Table 1: Investigated Therapeutic Applications of Aromadendrin

Advanced Preclinical Model Development for Complex Biological Systems

To better understand the in vivo efficacy and mechanisms of aromadendrin, researchers are moving towards more sophisticated preclinical models that more accurately mimic human diseases. While specific studies detailing the use of advanced models for aromadendrin are still emerging, the field is seeing a general shift towards:

Organoid and 3D Cell Cultures: These models offer a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for the study of cell-cell interactions and tissue architecture. For a compound like aromadendrin with effects on complex tissues like the liver and cancerous tumors, organoids could provide significant insights into its therapeutic potential.

Humanized Animal Models: The use of mice with humanized immune systems or other genetic modifications allows for a more accurate prediction of the compound's effects in humans. nih.gov This is particularly relevant for studying the immunomodulatory properties of aromadendrin.

Disease-Specific Animal Models: Researchers are utilizing well-established animal models of specific diseases to test the efficacy of aromadendrin. For instance, the use of a caerulein (B1668201) and lipopolysaccharide-induced severe acute pancreatitis model in mice has been instrumental in demonstrating the compound's therapeutic effects. researchgate.net This model is valued for being non-invasive and reproducible. researchgate.net

The development and application of these advanced preclinical models will be crucial for the successful translation of basic research findings on aromadendrin into clinical applications. nih.gov

Innovations in Sustainable Synthetic and Biosynthetic Production

The growing demand for high-value natural products like aromadendrin has spurred innovation in sustainable production methods, moving away from reliance on plant extraction, which can be inefficient and environmentally taxing.

Biosynthetic Production:

A significant area of advancement is the development of microbial cell factories for the biosynthesis of aromadendrin. Researchers have successfully engineered strains of Escherichia coli and Saccharomyces cerevisiae to produce this flavonoid. nih.gov The general strategy involves introducing the necessary plant biosynthetic pathway genes into the microbial host.

For example, one approach in E. coli starts with the precursor p-coumaric acid. nih.gov Through a series of enzymatic steps involving chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone-3-hydroxylase (F3H), naringenin (B18129) is produced and then hydroxylated to form aromadendrin. nih.govnih.gov Overexpression of these genes, coupled with the optimization of malonyl-CoA production, has led to significant yields of aromadendrin. nih.gov

Synthetic Production:

Chemical synthesis offers an alternative route to producing aromadendrin. One reported method involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by acid hydrolysis and treatment with sodium acetate (B1210297) to yield the final flavanone (B1672756) structure. researchgate.net While effective, green chemistry principles are increasingly being applied to make such syntheses more environmentally friendly. mdpi.comlubrizol.com This includes the use of biocatalysis, safer solvents, and more energy-efficient processes. mdpi.comlubrizol.com

Table 2: Comparison of Aromadendrin Production Methods

Application of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the molecular mechanisms underlying the biological effects of aromadendrin, researchers are increasingly employing multi-omics approaches. youtube.com This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the cellular response to the compound.

While multi-omics studies specifically focused on aromadendrin are still in their early stages, the application of these technologies in flavonoid research provides a roadmap for future investigations. nih.govnih.gov For example, a multi-omics analysis of different tea plant varieties has been used to elucidate the complex regulatory networks of flavonoid biosynthesis. nih.gov

Future multi-omics studies on aromadendrin could:

Identify Novel Drug Targets: By observing global changes in gene expression, protein levels, and metabolite profiles in response to aromadendrin treatment, new and previously unknown molecular targets can be identified. frontiersin.org

Elucidate Signaling Pathways: Integrated analysis can reveal how aromadendrin modulates complex signaling networks, providing a more complete picture than studying a single pathway in isolation. frontiersin.org

Discover Biomarkers: Metabolomic and proteomic profiling can help identify biomarkers that predict the response to aromadendrin treatment, paving the way for personalized medicine approaches.

Understand Off-Target Effects: A global analysis can help to identify potential off-target effects of the compound, which is crucial for its development as a therapeutic agent.

The application of these powerful technologies will undoubtedly accelerate our understanding of aromadendrin's mode of action and facilitate its translation into clinical practice. mdpi.com

Comparative Studies with Related Flavonoids

Aromadendrin's biological activities are often compared to those of structurally related flavonoids, particularly its corresponding flavonol, kaempferol (B1673270) , and the widely studied flavonol, quercetin (B1663063) . These comparative studies are essential for understanding the structure-activity relationships that govern the therapeutic effects of these compounds.

Aromadendrin is structurally similar to kaempferol, with the only difference being the saturation of the C2-C3 double bond in the C ring of aromadendrin. researchgate.net This seemingly minor structural difference can lead to significant variations in their biological activities. For instance, while both compounds exhibit anti-proliferative and pro-apoptotic properties, the potency of these effects can differ. researchgate.net

Similarly, comparisons with quercetin, which has an additional hydroxyl group on the B-ring compared to kaempferol, have revealed interesting differences in their anti-inflammatory properties. nih.govmdpi.com One study found that kaempferol was more potent than quercetin in inhibiting the expression of adhesion molecules in endothelial cells, while quercetin showed a stronger inhibitory effect on iNOS and COX-2 protein levels. nih.gov These differences were attributed to their varying efficiencies in blocking the NF-κB and AP-1 signaling pathways. nih.gov

Furthermore, the antioxidant activity of aromadendrin has been compared to other flavonoids. One study noted that while it has antioxidant properties, its inhibitory effect on nitric oxide production in LPS-stimulated macrophages was weaker than that of quercetin and wogonin. nih.gov However, another study highlighted that the oxidation of both kaempferol and quercetin can lead to the formation of metabolites with significantly amplified antioxidant and cytoprotective properties. mdpi.com

Table 3: Mentioned Compounds

Q & A

Q. What are the key synthetic routes for (2S,3S)-3,4',5,7-Tetrahydroxyflavanone?

The synthesis involves hydroxyl group protection, chalcone formation via Claisen-Schmidt condensation, cyclization, and deprotection:

- Protection : Hydroxyl groups on benzaldehyde precursors are protected using methoxymethyl chloride (MOMCl) in the presence of catalysts like dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine, yielding intermediates such as 4-methoxymethyloxybenzaldehyde (93% yield) .

- Chalcone Formation : Protected benzaldehydes react with hydroxyacetophenone derivatives under basic conditions (e.g., NaOH in ethanol) to form chalcones (e.g., 2’-hydroxy-4,4’,6’-tris(methoxymethyloxy)chalcone) .

- Cyclization and Deprotection : Acidic hydrolysis (10% HCl in methanol) followed by cyclization in NaOAc/MeOH removes protecting groups and generates the flavanone core. Final yields for this compound reach ~74–85% .

Q. How is the structure of this compound confirmed?

Structural confirmation relies on:

- NMR Spectroscopy : Key signals include δ 2.67 (H-3a), 3.26 (H-3b), and 5.43 (H-2) for the flavanone backbone, and δ 12.13 (C-5 hydroxyl hydrogen-bonded to the carbonyl) . Aromatic protons in the B-ring appear as δ 6.87–6.73 (ortho-dihydroxy protons) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 287 for C15H12O6) validate the molecular formula .

- IR Spectroscopy : Absorption bands at 1689 cm⁻¹ (C=O) and 1600–1507 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. What methods are used to assess its antioxidant activity?

- DPPH Radical Scavenging : Electron spin resonance (ESR) quantifies free radical scavenging. SC50 values (concentration reducing DPPH by 50%) are calculated, with this compound showing SC50 = 8.57 µg/mL, outperforming vitamin C (SC50 = 10.2 µg/mL) .

- Hydrogen Atom Transfer (HAT) Mechanism : The B-ring’s 3',4'-dihydroxy (catechol) group donates hydrogen atoms to stabilize radicals, critical for high activity .

Advanced Research Questions

Q. How do hydroxyl group positions influence antioxidant efficacy?

Antioxidant activity depends on hydroxylation patterns:

- B-Ring Catechol Group : The 3',4'-dihydroxy configuration in the B-ring enhances radical stabilization via resonance and hydrogen bonding, contributing to SC50 = 8.57 µg/mL. In contrast, compounds lacking this motif (e.g., 4',5,7-trihydroxyflavanone) show reduced activity (SC50 = 77 µg/mL) .

- A-Ring Hydroxylation : The 5,7-dihydroxy arrangement in the A-ring synergizes with the B-ring catechol but is secondary in determining potency .

Q. What are the challenges in optimizing synthesis yields?

Yield variability arises from:

- Protection/Deprotection Efficiency : Methoxymethylation of 2,4,6-trihydroxyacetophenone yields 53.8% due to steric hindrance, while benzaldehyde protection achieves 93% .

- Cyclization Conditions : Acid concentration (10% HCl) and cyclization time must balance deprotection efficiency and product degradation .

Q. Are there discrepancies in reported antioxidant activities?

While this compound outperforms vitamin C in ESR assays, cross-study comparisons require caution due to:

- Assay Variability : DPPH concentration, solvent (ethanol vs. methanol), and measurement timing (40 sec vs. longer intervals) affect SC50 calculations .

- Standardization : Differences in reference antioxidants (e.g., Trolox vs. vitamin C) complicate direct comparisons .

Q. How do advanced spectroscopic techniques resolve structural ambiguities?

- 2D NMR (COSY, HMBC) : Resolves coupling patterns (e.g., ABX splitting at δ 2.67–5.43 for H-2/H-3) and confirms hydrogen bonding between C-5 hydroxyl and carbonyl .

- UV Shift Reagents : Bathochromic shifts (e.g., +35 nm for Band II with NaOH/NaOAc) confirm 5,7-dihydroxy substitution in the A-ring .

Q. Why are specific reaction conditions chosen for deprotection?

- HCl in Methanol : Selectively cleaves methoxymethyl (MOM) ethers without degrading the flavanone core .

- NaOAc/MeOH Cyclization : Mild basic conditions promote intramolecular cyclization of chalcones to flavanones while minimizing side reactions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.